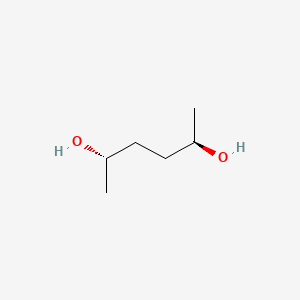(2~{S},5~{R})-hexane-2,5-diol
CAS No.:
Cat. No.: VC18517708
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H14O2 |
|---|---|
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | (2R,5S)-hexane-2,5-diol |
| Standard InChI | InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6+ |
| Standard InChI Key | OHMBHFSEKCCCBW-OLQVQODUSA-N |
| Isomeric SMILES | C[C@H](CC[C@H](C)O)O |
| Canonical SMILES | CC(CCC(C)O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Configuration
(2S,5R)-Hexane-2,5-diol belongs to the hexanediol family, characterized by hydroxyl groups on carbons 2 and 5 of a linear hexane chain. Its IUPAC name, (2R,5S)-hexane-2,5-diol, reflects the relative configuration (denoted by "rel-") of its stereocenters . The compound is classified as meso due to an internal plane of symmetry that renders the molecule achiral despite the presence of stereocenters at C2 and C5 . This symmetry arises because the S configuration at C2 and R configuration at C5 produce mirror-image halves, making the molecule superimposable on its mirror image.
The SMILES notation (C[C@H](CC[C@H](C)O)O) explicitly defines the stereochemistry, with the @ and @@ symbols indicating the absolute configurations . The InChIKey (OHMBHFSEKCCCBW-OLQVQODUSA-N) further encodes the structural and stereochemical information for unambiguous database referencing .
Comparative Analysis of Stereoisomers
Hexane-2,5-diol has three stereoisomers:
-
(2R,5R)-diol (enantiomerically pure, chiral)
-
(2S,5S)-diol (enantiomer of (2R,5R))
-
(2S,5R)-diol (meso form, achiral)
The meso form’s achirality distinguishes it from the other stereoisomers, impacting its physical properties and reactivity. For instance, meso compounds often exhibit different melting points and solubilities compared to their chiral counterparts due to variations in crystal packing efficiency .
Physicochemical Properties
Basic Physical Properties
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) for (2S,5R)-hexane-2,5-diol are not explicitly provided in the cited sources, its structural analogs suggest predictable patterns:
-
¹H NMR: Peaks corresponding to the hydroxyl protons (δ 1.5–2.0 ppm) and methyl/methylene groups (δ 0.8–1.4 ppm) .
-
IR Spectroscopy: Broad O-H stretching vibrations (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of meso-hexane-2,5-diol typically involves dihydroxylation or reduction strategies:
-
Dihydroxylation of 2,5-Hexadiene: Osmium tetroxide (OsO₄)-catalyzed anti addition of hydroxyl groups across the double bond yields the diol with stereochemical control .
-
Reduction of 2,5-Hexanedione: Catalytic hydrogenation or borohydride reduction of the diketone produces the diol, though stereoselectivity requires chiral catalysts or enzymes .
Biocatalytic Methods
Recent advances employ Lactobacillus kefir whole cells for enantioselective reduction of 2,5-hexanedione to (2R,5R)-diol, though the meso form may arise as a byproduct during racemic resolution .
Applications and Functional Utility
Industrial Applications
-
Polymer Production: As a diol, it serves as a monomer in polyurethane and polyester synthesis, contributing to elastomers and adhesives .
-
Solvent Systems: Its polarity and low toxicity make it suitable as a co-solvent in pharmaceuticals and coatings .
Role in Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume